molecular formula C19H17FN2O B3009648 2-(4-fluorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone CAS No. 303146-74-9

2-(4-fluorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone

Cat. No.: B3009648
CAS No.: 303146-74-9
M. Wt: 308.356
InChI Key: CTPQIFPCIQSZFH-DHZHZOJOSA-N
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Description

2-(4-Fluorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone is a pyridazinone derivative characterized by a dihydropyridazinone core substituted with a 4-fluorobenzyl group at position 2 and a styryl moiety at position 6 (Fig. 1). Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, known for diverse pharmacological activities such as cardiotonic, antihypertensive, and antiplatelet effects . The fluorobenzyl and styryl substituents in this compound likely enhance its lipophilicity and electronic properties, influencing its bioactivity and pharmacokinetic profile .

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-6-[(E)-2-phenylethenyl]-4,5-dihydropyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O/c20-17-9-6-16(7-10-17)14-22-19(23)13-12-18(21-22)11-8-15-4-2-1-3-5-15/h1-11H,12-14H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPQIFPCIQSZFH-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(N=C1C=CC2=CC=CC=C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(N=C1/C=C/C2=CC=CC=C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-fluorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl halides and suitable nucleophiles.

    Styryl Group Addition: The styryl group can be added through a Heck reaction, where a styrene derivative is coupled with the pyridazinone core in the presence of a palladium catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-(4-fluorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-(4-fluorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone has been explored for various scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound may be used in the development of new materials and chemical products with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone involves its interaction with molecular targets and pathways within biological systems. The fluorobenzyl and styryl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Activities

Pyridazinone derivatives are often modified at positions 2, 4, 5, and 6 to optimize activity. Key analogs and their properties are summarized below:

Table 1: Structural and Pharmacological Comparison of Pyridazinone Derivatives
Compound Name Substituents (Position) Key Activities Potency (vs. Reference) References
Target Compound 2-(4-Fluorobenzyl), 6-Styryl Cardiotonic, Antiplatelet (Hypothesized) Under investigation -
6-Phenyl-4,5-dihydropyridazinone 6-Phenyl Cardiotonic (PDE III inhibition) Comparable to levosimendan
MCI-154 6-[4-(4'-Pyridylaminobenzene)] Cardiotonic, Antiplatelet IC50: 0.36 μM (Platelet agg.)
CI 914 6-Phenyl, 2-Methyl Cardiotonic (PDE III inhibition) Higher potency than milrinone
6-(4-Aminophenyl)-dihydropyridazinone 6-(4-Aminophenyl) Antiplatelet, Antihypertensive IC50: 0.03–0.36 μM
5-Methyl derivatives (e.g., Ex. 22) 5-Methyl, 6-Amidophenyl Antihypertensive MABP reduction: 20–30%

Key Findings from Structure-Activity Relationship (SAR) Studies

Position 6 Modifications: Styryl vs. Aminophenyl (MCI-154 analogs): Derivatives with 4-aminophenyl groups exhibit potent antiplatelet activity (IC50: 0.03–0.36 μM), attributed to improved hydrogen bonding with platelet receptors .

Position 2 Modifications: Fluorobenzyl vs.

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison
Property Target Compound 6-Phenyl Analogs 6-(4-Aminophenyl) Analogs
LogP ~3.2 (Predicted) ~2.8 ~1.5
Solubility (µg/mL) Low (due to styryl) Moderate High (polar aminophenyl)
Metabolic Stability Likely CYP3A4 substrate CYP2D6-dependent CYP-independent
  • The styryl group in the target compound may reduce aqueous solubility compared to aminophenyl derivatives, necessitating formulation optimization .

Clinical and Preclinical Relevance

  • Cardiotonic Activity : 6-Phenyl derivatives (e.g., CI 914) show PDE III inhibitory activity comparable to levosimendan, a clinically used cardiotonic agent . The target compound’s fluorobenzyl group may enhance myocardial calcium sensitization.
  • Antiplatelet Activity: MCI-154 analogs with chloro or cyano substituents exhibit superior antiplatelet effects (IC50: 0.03 μM) over non-halogenated derivatives . The fluorobenzyl group in the target compound could mimic this halogen effect.

Biological Activity

2-(4-fluorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone is a synthetic compound belonging to the pyridazinone class. Its unique structure, characterized by a fluorobenzyl group and a styryl moiety, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C19H17FN2OC_{19}H_{17}FN_2O with a molecular weight of 320.35 g/mol. Its physical properties include:

  • Density : 1.0 ± 0.1 g/cm³
  • Boiling Point : Approximately 373.8 °C at 760 mmHg
  • LogP : 1.61 (indicating moderate lipophilicity)

The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems. The presence of the fluorobenzyl and styryl groups enhances its binding affinity to specific enzymes or receptors.

Pharmacological Effects

Research indicates that this compound exhibits significant inhibitory activity against monoamine oxidase (MAO), particularly MAO-B, which is crucial in the metabolism of neurotransmitters such as dopamine and serotonin.

Inhibitory Potency

In studies evaluating the inhibitory effects on MAO enzymes:

  • IC50 Values : The compound demonstrated an IC50 value of approximately 0.013 µM for MAO-B, indicating potent inhibitory activity compared to other derivatives in the same class .

Selectivity and Reversibility

The compound acts as a reversible and competitive inhibitor of MAO-B, with selectivity indices suggesting a preference for this isoform over MAO-A . This selectivity is essential for reducing potential side effects associated with non-selective MAO inhibition.

Neuroprotective Effects

A study focused on the neuroprotective properties of pyridazinone derivatives, including this compound, demonstrated promising results in models of neurodegenerative diseases like Alzheimer's . The compound's ability to inhibit MAO-B suggests it could help increase levels of neuroprotective neurotransmitters.

Cytotoxicity Assessment

The cytotoxic effects were evaluated using L929 fibroblast cells:

  • Cytotoxicity : At higher concentrations (50 µM and above), some derivatives caused significant cell death; however, this compound exhibited lower toxicity, remaining non-cytotoxic at doses up to 100 µM .

Comparative Analysis

Compound NameIC50 (MAO-B)Toxicity (L929 Cells)Selectivity Index
This compound0.013 µMNon-cytotoxicHigh
T3 (reference compound)0.039 µMCytotoxic at >50 µMModerate
T6 (another derivative)0.010 µMNon-cytotoxicVery High

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